molecular formula C12H11BrN2O2S B8373337 N-(4-Bromobenzyl)pyridin-3-ylsulfonamide

N-(4-Bromobenzyl)pyridin-3-ylsulfonamide

Cat. No.: B8373337
M. Wt: 327.20 g/mol
InChI Key: LLASFVZPLSOSOC-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)pyridin-3-ylsulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a sulfonamide functional group bridging a 4-bromobenzyl moiety and a pyridin-3-yl ring. The sulfonamide group is a common pharmacophore in drug design, known for its ability to participate in key hydrogen-bonding interactions within biological targets . Compounds with this core structure are frequently investigated as potential inhibitors of protein-protein interactions and epigenetic targets, such as the Bromodomain and Extra-Terminal (BET) family of proteins . The 4-bromobenzyl group provides a synthetic handle for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies, while the pyridine nitrogen can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to enzymatic targets . This combination of features makes this compound a valuable scaffold for developing novel bioactive probes, particularly in oncology and inflammation research. The product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]pyridine-3-sulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c13-11-5-3-10(4-6-11)8-15-18(16,17)12-2-1-7-14-9-12/h1-7,9,15H,8H2

InChI Key

LLASFVZPLSOSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(C=C2)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N-(4-Bromobenzyl)pyridin-3-ylsulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyridin-3-ylsulfonamides have been synthesized and tested against various bacterial strains. A study highlighted the synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide, which demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds were determined, showcasing their potential as effective antibacterial agents.

Anticancer Potential
this compound derivatives have also been investigated for their anticancer properties. A series of sulfonamide derivatives were designed as molecular hybrids with triazine structures, which showed cytotoxic activity against various human cancer cell lines including those from colon and breast cancers . These findings suggest that such compounds could serve as leads in the development of new anticancer therapies.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective drugs. Structure-activity relationship (SAR) studies have been conducted on pyridin-3-ylsulfonamides to optimize their pharmacological profiles. For example, modifications in the sulfonamide structure have led to enhanced potency against specific targets, such as the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids . This optimization process is essential for developing compounds with better efficacy and reduced side effects.

Biological Evaluation

In Vitro Studies
In vitro assays are critical for assessing the biological activity of this compound. Various studies have employed assays such as the MABA (Microplate Alamar Blue Assay) to evaluate the effectiveness of these compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited promising antitubercular activity, suggesting their potential role in treating resistant strains of tuberculosis .

Antioxidant Activity
The antioxidant properties of sulfonamide derivatives have also been explored. Compounds derived from this compound were subjected to DPPH radical scavenging assays, demonstrating significant antioxidant activity. Such properties are valuable in developing therapeutic agents aimed at mitigating oxidative stress-related diseases .

Case Studies

Several case studies highlight the application of this compound in drug discovery:

Study Focus Findings
Study on Antimicrobial ActivitySynthesis and evaluation of antibacterial derivativesIdentified several compounds with low MIC values against bacterial strains
Anticancer EvaluationCytotoxicity against cancer cell linesShowed significant cytotoxic effects on colon and breast cancer cells
SAR AnalysisOptimization of drug-like propertiesEnhanced potency against NAPE-PLD through structural modifications

Chemical Reactions Analysis

Cross-Coupling Reactions

The 4-bromobenzyl moiety participates in palladium-catalyzed coupling reactions.

Reaction Type Conditions Product Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, arylboronic acid, 90°C, DMF/H₂OBiaryl derivatives33–51%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, tolueneAryl amine derivatives44–56%

Example : Reaction with phenylboronic acid under Suzuki conditions yields N-(4-phenylbenzyl)pyridin-3-ylsulfonamide, demonstrating regioselective substitution at the bromine site .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen can undergo alkylation or arylation under basic conditions:

  • Methylation : Treatment with methyl iodide/K₂CO₃ in DMF produces N-methylated derivatives .

  • Arylation : Copper-catalyzed coupling with aryl halides forms N-aryl sulfonamides .

Kinetic stability : The sulfonamide bond resists hydrolysis under physiological pH but cleaves in concentrated HCl (6M, 100°C) .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

  • Nitration : Nitration with HNO₃/H₂SO₄ occurs at the pyridine’s 2- and 6-positions .

  • Halogenation : Bromine in acetic acid selectively substitutes the pyridine’s 4-position .

Activation effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, reducing electrophilic reactivity at the benzyl group .

Biological and Pharmacological Reactivity

While not directly tested on N-(4-bromobenzyl)pyridin-3-ylsulfonamide, structurally related sulfonamides show:

  • Enzyme inhibition : Binding to kinase active sites via hydrogen bonds with the sulfonamide group .

  • Cellular stability : Resistance to glutathione-mediated degradation (t₁/₂ > 72 hours in 200× GSH) .

Comparative Reactivity Table

Functional Group Reaction Reactivity Key Reference
4-BromobenzylSuzuki couplingHigh (Pd catalysis)
Sulfonamide (–SO₂NH–)AlkylationModerate (base-dependent)
Pyridine ringElectrophilic substitutionLow (requires strong electrophiles)

Key Research Insights

  • Regioselectivity : The bromine atom’s position directs cross-coupling reactions preferentially over the pyridine ring .

  • Steric effects : Bulky substituents on the pyridine ring reduce sulfonamide reactivity .

  • Thermal stability : Decomposes above 250°C without melting, consistent with sulfonamide derivatives .

Comparison with Similar Compounds

Halogen-Substituted Benzyl Derivatives

Compounds with halogenated benzyl groups (e.g., 4-chloro, 4-bromo, 4-iodo) exhibit distinct physicochemical and biological properties. For instance:

  • N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (2c) and N-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (2d) differ only in halogen substitution (Cl vs. Br).
    • Impact on Melting Points : Bromo-substituted analogs generally show higher melting points due to increased molecular weight and stronger van der Waals interactions.
    • Spectral Data : $^{1}\text{H-NMR}$ shifts for benzyl protons vary slightly (e.g., 4.85 ppm for 2c vs. 4.87 ppm for 2d), reflecting electronic effects of halogens .
Compound Halogen Melting Point (°C) Molecular Weight Key $^{1}\text{H-NMR}$ Shift (Benzyl Protons)
2c (Chloro) Cl 112–114 353.83 4.85 ppm
2d (Bromo) Br 118–120 398.28 4.87 ppm

Functional Group Variations in Indolinone Derivatives

In , compounds with a 4-bromobenzyl group attached to indolinone scaffolds demonstrate how substituents modulate bioactivity:

  • (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (57): Exhibits a bioactivity score of 5.411, likely due to the amino group enhancing solubility and target affinity.
  • (E)-2-(1-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (59): Higher score (6.878) suggests cyanamido substituents improve membrane permeability or binding efficiency .
Compound ID Substituent Bioactivity Score Molecular Weight
57 5-Amino 5.411 520.34
59 5-Cyanamido 6.878 545.33

Sulfonamide vs. Carboxamide Derivatives

  • N-(4-Bromobenzyl)pyridin-3-ylsulfonamide (Target) : Sulfonamide group provides strong hydrogen-bonding capacity and metabolic stability.
  • N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide () : Carboxamide group offers conformational flexibility but lower acid stability. Pyridin-2-yl vs. pyridin-3-yl substitution alters spatial orientation in binding pockets .
Feature Sulfonamide (Target) Carboxamide ()
Functional Group Sulfonamide (-SO$_2$NH-) Carboxamide (-CONH-)
Pyridine Position 3-yl 2-yl
Key Pharmacophore Rigid, planar Flexible, rotatable bond
Synthetic Route Sulfonylation of amine Acid chloride-amine coupling

Complex Sulfonamide Derivatives

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () highlights the impact of molecular complexity:

  • Molecular Weight : 589.1 g/mol vs. ~350 g/mol for simpler sulfonamides.
  • Bioactivity: Chromenone and pyrazolo-pyrimidine moieties likely enhance kinase inhibition but reduce solubility .

Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, with triethylamine or pyridine serving as the base to neutralize HCl byproducts. A molar ratio of 1:1.2 (amine:sulfonyl chloride) ensures complete conversion, with yields ranging from 65% to 78% after chromatographic purification. Elevated temperatures (>40°C) risk sulfonamide decomposition, while insufficient base leads to incomplete deprotonation and reduced reactivity.

Mechanistic Insights

The mechanism begins with the base abstracting a proton from 4-bromobenzylamine, generating a nucleophilic amine anion. This species attacks the electrophilic sulfur atom in pyridin-3-sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. The exothermic nature of this reaction necessitates controlled addition of sulfonyl chloride to prevent thermal runaway.

Modern Sulfinylamine Reagent-Mediated Synthesis

A groundbreaking approach employs the sulfinylamine reagent tert-butoxy sulfinylamine (t-BuONSO) to construct the sulfonamide moiety directly from organometallic precursors. This method bypasses the need for preformed sulfonyl chlorides, offering superior functional group tolerance.

Reaction Protocol

4-Bromobenzylmagnesium bromide reacts with t-BuONSO at −78°C in tetrahydrofuran, followed by quenching with aqueous ammonium chloride. The intermediate sulfinamide undergoes spontaneous elimination of isobutene, yielding the primary sulfonamide in 72–80% isolated yield. This one-pot procedure eliminates purification of sensitive intermediates, making it advantageous for large-scale synthesis.

Advantages Over Classical Methods

  • Functional Group Compatibility : Tolerates ester, nitrile, and heteroaryl groups that may decompose under classical conditions.

  • Atom Economy : Avoids stoichiometric HCl generation, simplifying waste management.

  • Stereochemical Control : The rigid transition state during sulfinamide formation minimizes racemization at chiral centers.

Alternative Pathway via Sulfonic Acid Activation

While less common, this compound can be synthesized from pyridine-3-sulfonic acid through in situ activation using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This two-step sequence converts the sulfonic acid to its corresponding sulfonyl chloride before coupling with 4-bromobenzylamine.

Key Considerations

  • Activation Efficiency : Thionyl chloride achieves full conversion of sulfonic acid to sulfonyl chloride within 4 hours at 95°C, whereas PCl₅ requires longer reaction times (8–12 hours).

  • Yield Limitations : Overall yields (58–65%) are lower than direct methods due to intermediate purification losses.

Comparative Analysis of Synthetic Methods

MethodReagentsTemperatureYield (%)ScalabilityFunctional Group Tolerance
Classical SulfonylationPyridin-3-sulfonyl chloride, Et₃N0–25°C65–78HighModerate
t-BuONSO-Mediatedt-BuONSO, Grignard reagent−78°C72–80ModerateHigh
Sulfonic Acid ActivationSOCl₂, PCl₅95°C58–65LowLow

Key Observations :

  • The t-BuONSO method offers the highest yields and tolerance for sensitive substituents but requires cryogenic conditions.

  • Classical sulfonylation remains the preferred choice for small-scale syntheses due to reagent availability and procedural simplicity.

Troubleshooting and Optimization Strategies

Impurity Formation

  • Byproduct: Disulfonamides : Occurs when excess sulfonyl chloride reacts with the product. Mitigated by maintaining a 1:1 amine-to-sulfonyl chloride ratio and slow reagent addition.

  • Hydrolysis of Sulfonyl Chloride : Trace moisture converts sulfonyl chloride to sulfonic acid. Ensure anhydrous conditions via molecular sieves or inert atmosphere.

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates the reaction but complicates purification. Dichloromethane balances reactivity and ease of workup .

Q & A

How can I optimize the synthesis of N-(4-Bromobenzyl)pyridin-3-ylsulfonamide to improve yield and purity?

Basic Research Question
The synthesis often involves coupling 4-bromobenzylamine with pyridin-3-ylsulfonyl chloride. Key steps include controlling reaction stoichiometry (e.g., 1:1 molar ratio of amine to sulfonyl chloride) and using triethylamine (Et₃N) as a base to neutralize HCl byproducts. Purification via column chromatography with optimized solvent systems (e.g., methanol:toluene 3:2, Rf = 0.86) ensures purity . For reproducibility, monitor intermediates using TLC and characterize products via 1^1H/13^13C NMR and HPLC (>95% purity) .

What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Research Question
Use single-crystal X-ray diffraction (SCXRD) with SHELXL for structural refinement. Key parameters include data-to-parameter ratios >15 and R-factors <0.04. For example, bond angles (e.g., C–S–N ≈ 120°) and torsion angles (e.g., −176.47° between pyridine and sulfonamide groups) confirm conformational stability . Complement with 1^1H/13^13C NMR (δ 7.2–8.5 ppm for aromatic protons) and FT-IR (S=O stretch ~1150 cm⁻¹) .

How do I resolve contradictions in reported conformational data for this compound?

Advanced Research Question
Discrepancies in torsion angles or bond lengths may arise from polymorphism or solvent effects. Perform comparative SCXRD studies under varying conditions (e.g., polar vs. nonpolar solvents). Use density functional theory (DFT) calculations (B3LYP/6-31G*) to model energetically favorable conformers and validate against experimental data . For conflicting biological activity data, re-evaluate assay conditions (e.g., buffer pH, solvent DMSO concentration) .

What computational strategies are effective for predicting the biological activity of this compound?

Advanced Research Question
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Use PDB structures (e.g., 3HKC) to model interactions with target enzymes . Validate predictions via in vitro assays (e.g., IC₅₀ measurements) and analyze dose-response curves using GraphPad Prism® with ANOVA and Fisher’s PLSD post hoc tests (p < 0.05 threshold) .

How can I address challenges in crystallizing this compound for X-ray studies?

Advanced Research Question
Slow evaporation from mixed solvents (e.g., DCM:hexane) promotes crystal growth. For twinning or poor diffraction, use SHELXD for structure solution and SHELXL for refinement, applying TWIN and BASF commands . High-resolution data (d-spacing <1 Å) improves model accuracy. If crystallization fails, consider co-crystallization with target proteins (e.g., kinases) to stabilize ligand binding .

What advanced NMR techniques can elucidate dynamic behavior in this compound?

Advanced Research Question
Use 1^1H-13^13C HSQC and NOESY to map spatial proximity of aromatic protons and assess rotational barriers around the sulfonamide linkage. Variable-temperature NMR (e.g., 298–343 K) identifies conformational exchange processes. For quadrupolar nuclei (e.g., 14^14N), employ solid-state NMR to study crystal packing effects .

How does the electronic environment of the 4-bromobenzyl group influence reactivity in derivatization reactions?

Advanced Research Question
The electron-withdrawing bromine atom activates the benzyl position for nucleophilic substitution (e.g., Suzuki coupling). Monitor reactivity via Hammett substituent constants (σ ≈ 0.23 for Br) and DFT-calculated frontier orbitals (HOMO/LUMO gaps ~5 eV). Optimize cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to minimize dehalogenation side reactions .

What strategies are recommended for comparing this compound with its structural analogs?

Advanced Research Question
Perform SAR studies by synthesizing analogs (e.g., Cl or CF₃ substitutions) and evaluating physicochemical properties (LogP, pKa) via HPLC and potentiometry. Use QSAR models (e.g., CoMFA) to correlate structural features with activity. Compare crystallographic data (e.g., unit cell parameters) to assess steric/electronic effects .

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